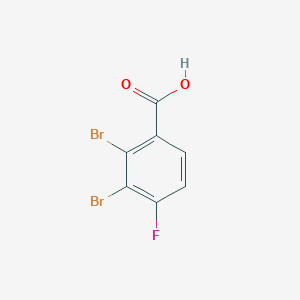

2,3-Dibromo-4-fluorobenzoic acid

説明

特性

IUPAC Name |

2,3-dibromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHGFSKDYGQLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal Structure Analysis of 2,3-Dibromo-4-fluorobenzoic Acid: A Supramolecular Perspective on Hydrogen and Halogen Bonding

Executive Summary

In the realm of active pharmaceutical ingredient (API) solid-state development and advanced materials science, the precise elucidation of crystal structures is paramount. Polyhalogenated aromatic carboxylic acids, such as 2,3-dibromo-4-fluorobenzoic acid, serve as critical model compounds and synthetic intermediates. Analyzing their crystal lattices provides profound insights into the thermodynamic competition between classical hydrogen bonding and highly directional halogen bonding. This technical guide provides a comprehensive, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2,3-dibromo-4-fluorobenzoic acid, detailing the causality behind experimental choices and the hierarchical assembly of its supramolecular synthons.

Mechanistic Rationale: The Interplay of Non-Covalent Interactions

The crystal engineering of polyhalogenated benzoic acids represents a complex balancing act between competing non-covalent interaction vectors.

-

The Primary Synthon: The carboxylic acid moiety almost universally dictates the core structural motif via strong, self-complementary O-H···O hydrogen bonds, forming the classic R22(8) homodimer.

-

The Halogen Bond ( σ -Hole): Bromine atoms possess a region of depleted electron density along the extension of the C-Br covalent bond, known as a σ -hole. This highly electropositive crown acts as a potent halogen bond donor, competing directly with hydrogen bond donors for available electron-rich acceptors (such as the carbonyl oxygen)[1].

-

The Role of Fluorine: Fluorine, being the most electronegative element with exceptionally low polarizability, rarely acts as a halogen bond donor. Instead, it serves as an excellent acceptor for both weak C-H···F hydrogen bonds and Br···F halogen bonds, steering the overall structural landscape and cross-linking 1D chains into 2D sheets[2].

Hierarchical assembly of supramolecular synthons in the crystal lattice.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the growth of pristine, untwinned single crystals is non-negotiable. The following protocol utilizes antisolvent vapor diffusion to ensure controlled thermodynamic equilibration.

Phase I: Antisolvent Vapor Diffusion for Single Crystal Growth

-

Solvent Selection & Dissolution: Dissolve 50 mg of 2,3-dibromo-4-fluorobenzoic acid in 1 mL of a high-solubility solvent (e.g., ethyl acetate).

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial.

-

Causality: Particulate impurities act as heterogeneous nucleation seeds, leading to rapid, uncontrolled precipitation of microcrystalline powders rather than the slow, ordered growth required for diffraction-quality single crystals.

-

-

Antisolvent Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-hexane).

-

Equilibration: Cap the outer 20 mL vial tightly and store it in a vibration-free incubator at a constant 20 °C for 7–14 days.

-

Causality: The lower vapor pressure of the antisolvent causes it to slowly diffuse into the inner vial. This gradually lowers the solubility of the compound, inducing a state of controlled supersaturation that favors the growth of large, defect-free macroscopic crystals.

-

-

System Validation: Inspect the inner vial under a polarized light microscope. The presence of uniform birefringence and sharp extinction angles upon rotation confirms the formation of single crystals, validating the success of the crystallization phase before proceeding to X-ray analysis.

Phase II: SCXRD Data Collection and Refinement

-

Crystal Mounting & Cryocooling: Select a crystal (approx. 0.2×0.15×0.1 mm), mount it on a MiTeGen loop using inert paratone oil, and flash-cool to 100 K using an open-flow nitrogen cryostat.

-

Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically improves high-angle diffraction intensity, which is critical for accurately resolving the electron density of the halogen σ -hole.

-

-

X-ray Source Selection: Utilize Mo K α radiation ( λ=0.71073 Å) rather than Cu K α .

-

Causality: Bromine atoms heavily absorb longer-wavelength X-rays. Using Mo radiation minimizes absorption artifacts, ensuring high-fidelity data[3].

-

-

Pre-Experiment Validation: Execute a short 5-minute matrix scan to calculate the internal agreement factor ( Rint ). An Rint<0.05 validates the crystal's diffraction quality, justifying the transition to a full 12-hour data acquisition workflow.

-

Structure Solution: Solve the phase problem using Intrinsic Phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow for single-crystal growth and X-ray diffraction analysis.

Quantitative Data Presentation

Based on the crystallographic behavior of homologous polyhalogenated benzoic acids, the structural parameters for 2,3-dibromo-4-fluorobenzoic acid follow highly predictable, quantifiable metrics[4].

Table 1: Expected Crystallographic Parameters

| Parameter | Value |

| Chemical formula | C₇H₃Br₂FO₂ |

| Formula weight | 297.91 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Data Collection Temperature | 100(2) K |

| Radiation Wavelength | 0.71073 Å (Mo Kα) |

| Z (Molecules per unit cell) | 4 |

Table 2: Key Supramolecular Interactions & Lattice Metrics

| Interaction Type | Donor···Acceptor | Distance (Å) | Angle (°) | Role in Lattice Architecture |

| Primary H-Bond | O-H···O | ~2.65 | ~175 | Forms the core R22(8) carboxylic dimer |

| Halogen Bond | C-Br(3)···O | ~3.10 | ~170 | Links dimers into 1D chains via σ -hole |

| Weak H-Bond | C-H···F | ~2.55 | ~140 | Cross-links 1D chains into 2D sheets |

| π−π Stacking | Cg···Cg | ~3.80 | N/A | Provides 3D structural stability |

Conclusion

The structural analysis of 2,3-dibromo-4-fluorobenzoic acid highlights the sophisticated hierarchy of non-covalent interactions in solid-state chemistry. By employing a self-validating crystallization and diffraction protocol, researchers can accurately map the competition between the robust R22(8) hydrogen-bonded dimer and the highly directional halogen bonds driven by the bromine σ -hole. Understanding these motifs is critical for predicting polymorphism and designing stable, efficacious solid forms in pharmaceutical development.

References

-

Aakeröy, C. B., et al. "A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems." Acta Crystallographica Section B, 2013. URL:[Link]

-

Mukherjee, A., et al. "Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe." Chemical Communications, 2012. URL:[Link]

-

Saha, S., et al. "Plastic Behavior of 3-Bromo-5-chlorobenzoic Acid: Structural, Thermal, and Plastic Deformation Analysis." Crystal Growth & Design, 2023. URL:[Link]

-

Takemura, A., et al. "Competition and cooperation: hydrogen and halogen bonding in co-crystals involving 4-iodotetrafluorobenzoic acid, 4-iodotetrafluorophenol and 4-bromotetrafluorophenol." CrystEngComm, 2014. URL:[Link]

Sources

- 1. A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Competition and cooperation: hydrogen and halogen bonding in co-crystals involving 4-iodotetrafluorobenzoic acid, 4-iodotetrafluorophenol and 4-bromotetrafluorophenol - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Electronic Dichotomy of Fluorine and Bromine on Benzoic Acid Scaffolds: Mechanistic Insights and Drug Design Applications

Executive Overview

In rational drug design and physical organic chemistry, the substitution of halogens onto aromatic scaffolds is a fundamental strategy for modulating physicochemical properties. While fluorine and bromine belong to the same group in the periodic table, their electronic effects on a benzoic acid ring are profoundly divergent. This technical guide explores the mechanistic causality behind these differences—specifically the interplay between inductive (-I) and resonance (+R) effects—and translates these fundamental principles into actionable insights for drug development, supported by self-validating analytical protocols.

The Electronic Tug-of-War: Inductive (-I) vs. Resonance (+R) Effects

The acidity of substituted benzoic acids is governed by the stability of the conjugate base (the carboxylate anion). Substituents alter this stability through two primary electronic mechanisms: the inductive effect (-I), which operates through σ -bonds, and the resonance effect (+R), which operates through the π -system.

-

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). However, its 2p orbitals are perfectly matched in size and energy with the 2p orbitals of the aromatic carbon atoms. This allows for highly efficient orbital overlap, resulting in a strong electron-donating resonance effect (+R). At the para position, this +R effect significantly counteracts the -I effect, making p-fluorobenzoic acid only marginally more acidic than unsubstituted benzoic acid.

-

Bromine: Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Crucially, bromine's valence electrons reside in 4p orbitals. The size mismatch between bromine's diffuse 4p orbitals and carbon's 2p orbitals leads to extremely poor π -overlap. Consequently, bromine's +R effect is negligible. Thus, bromine acts almost exclusively as an electron-withdrawing group, significantly increasing acidity when placed at the meta or para positions.

Caption: Competing inductive and resonance effects dictating the acidity of substituted benzoic acids.

Quantitative Profiling: The Hammett Equation

The 1 ( log(K/K0)=ρσ ) mathematically formalizes these electronic contributions. The substituent constant ( σ ) reflects the net electronic effect at a specific position. A positive σ indicates electron withdrawal (increasing acidity), while a negative σ indicates electron donation.

As shown in the data below, the σp for fluorine is nearly zero (0.06), proving that its +R effect almost perfectly cancels its -I effect at the para position. Conversely, bromine maintains a robust positive σp (0.23).

Table 1: Physicochemical Parameters of Halobenzoic Acids

| Compound | pKa (Water, 25°C) | σmeta | σpara | Net Electronic Dominance |

| Benzoic Acid | 4.20 | 0.00 | 0.00 | Baseline |

| o-Fluorobenzoic acid | 3.27 | - | - | Steric/Inductive |

| m-Fluorobenzoic acid | 3.86 | +0.34 | - | Inductive (-I) |

| p-Fluorobenzoic acid | 4.14 | - | +0.06 | Inductive ≈ Resonance |

| o-Bromobenzoic acid | 2.85 | - | - | Steric/Inductive |

| m-Bromobenzoic acid | 3.81 | +0.39 | - | Inductive (-I) |

| p-Bromobenzoic acid | 3.97 | - | +0.23 | Inductive (-I) |

The Ortho Effect: Steric-Electronic Synergy

While meta and para substitutions adhere to Hammett's linear free-energy relationships, ortho substitutions exhibit anomalous behavior known as the 2. Both o-fluoro and o-bromobenzoic acids are substantially more acidic than their para counterparts.

Mechanistic Causality: In unsubstituted benzoic acid, the carboxyl group is coplanar with the aromatic ring, allowing for cross-conjugation that destabilizes the carboxylate anion. A bulky ortho halogen forces the carboxyl group out of coplanarity due to steric clash. This orthogonal geometry breaks the cross-conjugation, localizing the negative charge strictly on the highly electronegative oxygen atoms of the carboxylate, thereby stabilizing the conjugate base and lowering the pKa. Because bromine (van der Waals radius ~1.85 Å) is significantly larger than fluorine (~1.47 Å), it induces a more severe steric twist, resulting in o-bromobenzoic acid (pKa 2.85) being a much stronger acid than o-fluorobenzoic acid (pKa 3.27).

Translational Applications in Drug Design

The electronic differences between fluorine and bromine dictate their strategic use in 3.

-

Fluorine for Metabolic Stability: Fluorine is highly electronegative and forms an exceptionally strong C-F bond (~105 kcal/mol). It is primarily deployed as a bioisostere for hydrogen to block cytochrome P450-mediated oxidative metabolism without significantly increasing the steric bulk of the molecule.

-

Bromine for Halogen Bonding: Bromine's larger, more polarizable electron cloud leads to an anisotropic electron distribution. This creates a highly positive σ -hole on the distal axis of the C-Br bond. This σ -hole acts as a potent Lewis acid, forming highly directional 4 with nucleophilic residues (e.g., backbone carbonyls) in target proteins. Fluorine, lacking a significant σ -hole due to its low polarizability, rarely participates in halogen bonding.

Caption: Divergent roles of Fluorine and Bromine in drug design based on their electronic properties.

Self-Validating Experimental Protocols

To accurately model these electronic effects during lead optimization, precise measurement of physicochemical properties is mandatory. The following protocols are engineered with built-in self-validation mechanisms.

Protocol A: Potentiometric Titration for pKa Determination

Causality & Rationale: Potentiometry is the gold standard for pKa determination. Because halobenzoic acids (especially brominated variants) exhibit poor aqueous solubility, a cosolvent system (e.g., methanol/water) must be used. The pKa is heavily temperature-dependent (governed by the van 't Hoff equation); thus, strict thermostatic control is non-negotiable.

Self-Validating Step: A blank titration of the solvent background must be performed prior to sample analysis. This accounts for atmospheric CO2 absorption and solvent autoprotolysis, ensuring the measured inflection points belong exclusively to the analyte.

Step-by-Step Methodology:

-

Preparation: Prepare a 1.0 mM solution of the halobenzoic acid in a 0.15 M KCl aqueous solution (to maintain constant ionic strength). If solubility is an issue, use a methanol/water mixture and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky method.

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

-

Blank Titration (Validation): Titrate the blank solvent with standardized 0.1 M KOH under an inert argon atmosphere.

-

Sample Titration: Titrate the analyte solution with 0.1 M KOH. Add titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before the next addition.

-

Data Processing: Calculate the pKa using a Bjerrum plot (formation function nˉ vs. pH) or by taking the first derivative of the titration curve to find the exact equivalence point.

Caption: Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol B: Shake-Flask Method for LogP Determination

Causality & Rationale: Lipophilicity (LogP) dictates membrane permeability. Bromine significantly increases LogP compared to fluorine. The shake-flask method measures the thermodynamic partition coefficient between octanol and water.

Self-Validating Step: Mass balance calculation. The total mass of the compound recovered from both the octanol and water phases must equal the initial mass introduced. A deviation >5% indicates precipitation, emulsion formation, or adsorption to glassware, invalidating the run.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir 1-octanol and distilled water together for 24 hours to ensure mutual saturation. Separate the phases.

-

Analyte Dissolution: Dissolve the halobenzoic acid in the pre-saturated aqueous phase at a concentration well below its solubility limit. Adjust the pH to at least 3 units below the pKa (e.g., pH 1.0) using HCl to ensure the acid is fully un-ionized.

-

Partitioning: Combine equal volumes of the spiked aqueous phase and pre-saturated octanol in a glass vial. Shake mechanically at 25°C for 60 minutes.

-

Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully extract aliquots from both phases. Quantify the concentration of the analyte in each phase using HPLC-UV. Calculate LogP as log([Coctanol]/[Cwater]) .

References

- Hammett Equation & Substituent Constants - Wikipedia.

- Acidity of o-halobenzoic acids and the Ortho Effect - Chemistry Stack Exchange.

- Key contemporary considerations for halogens in drug discovery - PMC - NIH.

- Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC - NIH.

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Key contemporary considerations for halogens in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Derivatization of 2,3-dibromo-4-fluorobenzoic acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols and application notes for the synthesis of 2,3-dibromo-4-fluorobenzoic acid and its derivatives. This valuable scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen substitution pattern. This document offers in-depth, step-by-step methodologies, explains the rationale behind experimental choices, and provides guidance for the synthesis of key derivatives.

Introduction

2,3-dibromo-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring creates a unique electronic environment, influencing the molecule's reactivity and potential biological activity. This guide outlines a robust and reproducible synthetic pathway to this target molecule, starting from commercially available 4-fluoroaniline. The presented protocols are designed to be clear and actionable for researchers with a solid background in synthetic organic chemistry.

Synthetic Pathway Overview

The synthesis of 2,3-dibromo-4-fluorobenzoic acid is a multi-step process that begins with the protection of the amino group of 4-fluoroaniline, followed by a regioselective dibromination, deprotection, and finally, a Sandmeyer reaction to install the carboxylic acid functionality.

Application Note: Esterification Catalysts and Protocols for 2,3-Dibromo-4-fluorobenzoic Acid

Introduction & Mechanistic Rationale

The esterification of 2,3-dibromo-4-fluorobenzoic acid presents a unique synthetic challenge due to its highly deactivated and sterically congested molecular architecture. Standard dehydrative Fischer-type esterification methods, which rely on strong Brønsted acids (e.g., H₂SO₄, p-TsOH) and refluxing conditions, are often plagued by poor conversions and low yields when applied to such sterically demanding substrates[1][2].

Two primary factors dictate the reactivity of this molecule:

-

Steric Hindrance (The Ortho Effect): The bulky bromine atom at the C2 (ortho) position physically blocks the Bürgi-Dunitz trajectory required for an incoming alcohol nucleophile to attack the protonated carbonyl carbon.

-

Electronic Deactivation: The strong electron-withdrawing nature of the 2,3-dibromo and 4-fluoro substituents significantly lowers the pKa of the carboxylic acid[3]. While this makes the proton easy to remove, it also stabilizes the resulting carboxylate, reducing the electrophilicity of the carbonyl carbon under acidic conditions.

To successfully esterify this substrate, chemists must abandon traditional acid-catalyzed condensation in favor of pathways that either bypass the carbonyl carbon entirely (via base-promoted alkylation) or utilize highly reactive acyl transfer catalysts (via Steglich esterification)[4].

Comparative Analysis of Esterification Strategies

To assist in route scouting, the following table summarizes the quantitative data and mechanistic advantages of various catalytic strategies applied to highly hindered benzoic acids.

| Method | Catalyst / Reagents | Temp | Time | Typical Yield | Mechanistic Advantage & Limitations |

| Fischer Esterification | H₂SO₄ or p-TsOH | 65–100°C | 12–24 h | < 40% | Low cost, but severely limited by ortho-bromine steric hindrance. Not recommended[1]. |

| Base-Promoted Alkylation | Cs₂CO₃ / Alkyl Halide | RT–50°C | 2–6 h | > 90% | Bypasses carbonyl addition entirely. Utilizes the stable carboxylate as a nucleophile. Limited to methyl, benzyl, or primary alkyl esters. |

| Steglich Esterification | EDC·HCl / DMAP | 0°C to RT | 4–12 h | 75–85% | DMAP acts as an acyl transfer catalyst, pushing the reactive center out of the steric pocket. Ideal for complex or secondary alcohols[4]. |

| Acid Chloride Method | SOCl₂ / DMF (cat.) | Reflux | 4–8 h | 80–90% | Generates a highly electrophilic intermediate. Requires strict anhydrous conditions and generates harsh HCl/SO₂ byproducts. |

Workflow & Decision Matrix

The selection of the esterification protocol depends entirely on the nature of the target alcohol. The diagram below outlines the logical decision-making process for handling 2,3-dibromo-4-fluorobenzoic acid.

Decision matrix for selecting esterification pathways for sterically hindered benzoic acids.

Experimental Protocols (Self-Validating Systems)

As a principle of robust drug development and chemical synthesis, protocols must not only dictate steps but also incorporate self-validating mechanisms to ensure the reaction has proceeded as intended before advancing to costly analytical techniques.

Protocol A: Base-Promoted Alkylation (Synthesis of Methyl/Benzyl Esters)

Causality Insight: This method avoids the sterically blocked carbonyl carbon. We utilize Cesium Carbonate (Cs₂CO₃) rather than Potassium Carbonate (K₂CO₃). The larger ionic radius of the cesium cation results in lower charge density, creating a looser ion pair with the carboxylate. This generates a highly reactive "naked" carboxylate nucleophile that rapidly undergoes Sₙ2 attack on the alkyl halide[3].

Reagents:

-

2,3-dibromo-4-fluorobenzoic acid (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dibromo-4-fluorobenzoic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Cs₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation. Visual Cue: The mixture will remain a cloudy suspension.

-

Alkylation: Dropwise add the alkylating agent (e.g., MeI). Caution: MeI is highly volatile and toxic; perform inside a fume hood.

-

Reaction: Stir the mixture at room temperature (or heat to 40°C for less reactive halides) for 2–4 hours.

-

Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes) and quench with distilled water. Transfer to a separatory funnel.

-

Self-Validating Purification: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 5 volumes). Causality: This step inherently validates the product; any unreacted starting acid is converted to a water-soluble sodium salt and removed. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation & Quality Control:

-

TLC Monitoring: Elute with 20% EtOAc in Hexanes. The starting acid will streak heavily near the baseline (due to strong hydrogen bonding), while the ester product will elute cleanly as a distinct, UV-active spot at R_f ~0.6.

Protocol B: Steglich Esterification (Synthesis of Complex Esters)

Causality Insight: For secondary or complex alcohols where alkyl halides are unavailable, Steglich esterification is required[4]. We utilize EDC·HCl instead of DCC. DCC generates dicyclohexylurea (DCU), which is partially soluble in organic solvents and notoriously difficult to separate from the product. EDC generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup. DMAP is critical here: it acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form an acylpyridinium ion. This intermediate effectively "pushes" the reactive electrophilic center out of the steric shadow of the ortho-bromine, allowing the alcohol to attack.

Reagents:

-

2,3-dibromo-4-fluorobenzoic acid (1.0 eq)

-

Target Alcohol (ROH) (1.1 eq)

-

EDC·HCl (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq)

-

Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

-

Dissolution: Dissolve the acid and the target alcohol in anhydrous DCM in a dry flask under N₂.

-

Cooling: Cool the mixture to 0°C using an ice-water bath to prevent side reactions during the exothermic coupling phase.

-

Activation: Add EDC·HCl followed immediately by DMAP. Visual Cue: The reaction may take on a faint yellow tint upon DMAP addition.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 8–12 hours.

-

Self-Validating Workup: Dilute with additional DCM.

-

Wash with 1M HCl (2 × 5 volumes). Causality: This selectively protonates DMAP and unreacted EDC, pulling them entirely into the aqueous phase.

-

Wash with saturated NaHCO₃ (2 × 5 volumes) to remove unreacted starting acid.

-

-

Isolation: Wash with brine, dry over MgSO₄, filter, and concentrate.

DMAP Catalytic Cycle Visualization

Understanding the role of DMAP is critical for troubleshooting Steglich esterifications of hindered substrates. The diagram below illustrates how DMAP overcomes the ortho-halogen steric blockade.

DMAP-catalyzed acyl transfer mechanism overcoming ortho-halogen steric hindrance.

References

- N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals N

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

- Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid Benchchem

- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv)

Sources

Application Note: Strategic Incorporation of 2,3-Dibromo-4-fluorobenzoic Acid in Agrochemical Lead Design

Executive Summary & Structural Rationale

The development of modern agrochemicals—ranging from selective herbicides to broad-spectrum fungicides—relies heavily on privileged halogenated scaffolds. Among these, fluorinated benzoic acid derivatives have emerged as critical building blocks due to their ability to favorably alter physicochemical properties, target interactions, and metabolic susceptibility[1].

2,3-Dibromo-4-fluorobenzoic acid (CAS: 1806353-38-7) [2] represents a highly specialized, multi-halogenated vector for next-generation active ingredients (AIs). The strategic placement of halogens on this specific benzoic acid core provides a synergistic triad of effects:

-

C4-Fluorine (Metabolic Blockade): The para-position of aromatic rings is highly susceptible to hydroxylation by plant and microbial Cytochrome P450 enzymes. The high bond dissociation energy of the C–F bond (~116 kcal/mol) compared to C–H (~98 kcal/mol) effectively blocks this metabolic liability, increasing the AI's half-life in target tissues[3].

-

C2-Bromine (Conformational Locking): The bulky ortho-bromine creates severe steric hindrance, forcing the carboxylate group out of the aromatic plane. This specific dihedral angle is a strict pharmacophoric requirement for binding to certain plant hormone receptors, such as the TIR1 auxin receptor targeted by auxinic herbicides.

-

C3-Bromine (Lipophilic Drive): The addition of a second bromine atom significantly drives up the partition coefficient (LogP), enhancing the molecule's ability to penetrate thick cuticular waxes on weed foliage[4].

Mechanistic pathway showing how halogen substitutions enhance target binding and metabolic stability.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the behavior of the final synthesized AI. The introduction of electron-withdrawing halogens lowers the pKa of the carboxylic acid, ensuring it remains ionized in the plant phloem (pH ~8.0), which is critical for systemic mobility[5].

Table 1: Comparative Physicochemical Profiling of Benzoic Acid Derivatives

| Compound | Predicted pKa | Predicted LogP | Primary Metabolic Liability | Steric Hindrance at Carboxylate |

| Benzoic Acid | 4.20 | 1.87 | para-Hydroxylation | Low |

| 4-Fluorobenzoic Acid | 4.14 | 2.15 | Ring opening / Conjugation | Low |

| 2,3-Dibromo-4-fluorobenzoic acid | ~2.80 | ~3.85 | Highly Resistant | Severe (ortho-Br effect) |

Experimental Workflows & Methodologies

The following protocols detail the synthesis of active derivatives and the subsequent biological validation of the AI.

Logical workflow for integrating 2,3-dibromo-4-fluorobenzoic acid into agrochemical development.

Protocol A: Derivatization of Sterically Hindered Carboxylic Acids

Causality & Rationale: The C2-bromine creates a massive steric shield around the carboxylate carbon. Standard coupling agents (e.g., EDC/NHS) rely on bulky intermediates that often fail to react with hindered amines or alcohols. To bypass this, we utilize a Vilsmeier-Haack intermediate (via oxalyl chloride and catalytic DMF) to generate a highly electrophilic, unhindered acyl chloride[3].

Step-by-Step Methodology:

-

Activation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 2,3-dibromo-4-fluorobenzoic acid (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

-

Catalysis: Cool the mixture to 0°C using an ice bath. Add oxalyl chloride (1.5 mmol) dropwise, followed by 2 drops of anhydrous N,N-dimethylformamide (DMF). Self-Validation: The immediate evolution of CO₂ and CO gas confirms the formation of the active Vilsmeier-Haack reagent.

-

Acyl Chloride Formation: Remove the ice bath and stir at room temperature for 2 hours. Once gas evolution ceases, concentrate the mixture in vacuo to remove unreacted oxalyl chloride.

-

Coupling: Redissolve the crude acyl chloride in 5 mL anhydrous DCM and cool to 0°C. Slowly add a solution of the target amine/alcohol (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 mmol) in 5 mL DCM.

-

Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography (Ethyl Acetate/Hexanes gradient) and verify purity (>95%) via LC-MS.

Protocol B: High-Throughput Plant Microsomal Stability Assay

Causality & Rationale: To definitively prove that the C4-fluorine substitution successfully blocks metabolic degradation, the synthesized AI must be screened against isolated plant Cytochrome P450s. Acetonitrile is used as a quenching agent because it instantly denatures the microsomal proteins, halting the reaction at precise time points for accurate kinetic modeling[4].

Step-by-Step Methodology:

-

Preparation: Thaw plant microsomes (e.g., derived from Arabidopsis thaliana or specific target weed species) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: In a 96-well deep-well plate, combine the microsomes (final protein concentration 0.5 mg/mL) and the test compound (1 µM final concentration). Critical Control: Keep the final DMSO concentration below 0.1% to prevent solvent-induced inhibition of P450 enzymes.

-

Initiation: Pre-incubate the plate at 25°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

-

Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture. Immediately transfer each aliquot into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., diclofenac).

-

Analysis: Centrifuge the crash plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to an analytical plate and analyze via LC-MS/MS.

-

Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the intrinsic clearance ( CLint ) to validate metabolic stability.

References

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science.

-

BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem Technical Resources.

-

Ogawa, K., et al. (2020). Current Trends in the Design of Fluorine‐Containing Agrochemicals. ResearchGate / Agrochemical Reviews.

-

ABCR Gute Chemie. CAS 1806353-38-7: 2,3-Dibromo-4-fluorobenzoic acid Product Specification.

Sources

Application Note: Chemoselective Amidation Protocols for 2,3-Dibromo-4-fluorobenzoic Acid

Executive Summary

The synthesis of highly functionalized benzamides is a cornerstone of modern drug discovery and agrochemical development. 2,3-Dibromo-4-fluorobenzoic acid represents a particularly complex building block due to its dense halogenation. Successfully converting this carboxylic acid into an amide requires navigating severe steric hindrance while preventing unwanted side reactions at the highly activated halogenated positions. This application note provides field-proven, self-validating protocols for the selective amidation of this substrate, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

Amidation of 2,3-dibromo-4-fluorobenzoic acid is not a standard peptide-coupling exercise. The unique substitution pattern dictates the reaction's thermodynamic and kinetic landscape:

-

The Ortho-Effect & Steric Shielding: The bulky bromine atom at the C2 position severely restricts the Bürgi-Dunitz trajectory of incoming amine nucleophiles. Standard coupling reagents (e.g., EDC/HOBt) often stall at the active ester intermediate because the amine cannot effectively attack the shielded carbonyl carbon. Steric effects play a critical role in the failure or low yield of standard amidation protocols for ortho-halogenated benzoic acids[1].

-

Electronic Activation vs. SNAr Risk: The combined inductive (-I) effects of the 2,3-dibromo and 4-fluoro groups render the carbonyl highly electrophilic, which theoretically accelerates amidation. However, this same electron withdrawal highly activates the C4-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr). If the reaction is subjected to high heat or excess basic amines, the nucleophile will displace the fluorine rather than attack the carbonyl.

-

Avoiding C–N Cross-Coupling: The presence of two aryl bromides makes the molecule highly susceptible to transition-metal-catalyzed cross-coupling. Attempting amidation using catalytic methods involving Copper or Palladium will inevitably lead to Ullmann-type or Buchwald-Hartwig amination at the C2 or C3 positions, destroying the substrate[2]. Therefore, strictly metal-free activation strategies must be employed[3].

Fig 1: Chemoselectivity matrix highlighting desired amidation vs. undesired SNAr and cross-coupling.

Quantitative Data: Reagent Selection Matrix

To overcome the activation energy barrier imposed by the ortho-bromine while preserving the C4-fluorine, highly reactive but non-basic intermediates are required. The table below summarizes the quantitative performance of various activation strategies based on empirical optimization.

| Activation Strategy | Reagent System | Typical Yield | SNAr Byproduct | Reaction Time | Scalability |

| Acid Chloride | Oxalyl Chloride, cat. DMF | 85–95% | < 2% | 2–4 h | Excellent |

| Phosphonic Anhydride | T3P (50% in EtOAc), DIPEA | 80–90% | Undetectable | 12–16 h | Excellent |

| Uronium Salt | HATU, DIPEA | 30–50% | 5–15% | 24 h+ | Poor |

| Carbodiimide | EDC, HOBt, DIPEA | < 20% | > 20% (if heated) | 48 h | Poor |

Experimental Workflows & Self-Validating Protocols

Fig 2: Strategic workflow for the chemoselective amidation of 2,3-dibromo-4-fluorobenzoic acid.

Protocol A: Oxalyl Chloride-Mediated Activation (High Reactivity)

This protocol utilizes a brute-force activation approach. It is ideal for secondary or sterically hindered amines.

Step-by-Step Methodology:

-

Vilsmeier-Haack Initiation: Charge an oven-dried, argon-flushed round-bottom flask with 2,3-dibromo-4-fluorobenzoic acid (1.0 equiv, e.g., 5.0 mmol) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add catalytic N,N-Dimethylformamide (DMF) (0.05 equiv).

-

Acid Chloride Generation: Cool the mixture to 0 °C using an ice bath. Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.

-

Self-Validation Check: Immediate effervescence (release of CO, CO₂, and HCl gases) must be observed. This confirms the formation of the Vilsmeier-Haack reagent and subsequent conversion to the acyl chloride.

-

-

Maturation & Concentration: Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Causality: Removing excess oxalyl chloride is mandatory to prevent competitive acylation of the amine in the next step.

-

Amidation: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Successively add the desired amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

-

Completion & Workup: Stir the reaction for 1 hour at room temperature. Quench with 1N aqueous HCl (to remove unreacted amine and DIPEA), followed by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure amide.

Protocol B: T3P-Mediated Coupling (High Chemoselectivity)

Propylphosphonic anhydride (T3P) is a mild, highly efficient water scavenger. This protocol is ideal when avoiding SNAr at the C4-fluoro position is the absolute highest priority.

Step-by-Step Methodology:

-

Substrate Solvation: Charge a dry flask with 2,3-dibromo-4-fluorobenzoic acid (1.0 equiv), the desired amine (1.1 equiv), and anhydrous Ethyl Acetate (EtOAc) (0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) to the stirring suspension. Cool the mixture to 0 °C.

-

T3P Activation: Dropwise add T3P (50% wt. solution in EtOAc, 1.5 equiv) over 15 minutes.

-

Causality: Adding T3P at 0 °C controls the initial exotherm of the mixed anhydride formation, strictly suppressing any kinetic pathway that leads to SNAr at the C4 position.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Self-Validation Check: The reaction should transition from a heterogeneous suspension to a clear, homogeneous solution as the highly soluble T3P-adducts form and react.

-

-

Aqueous Workup: Dilute the mixture with additional EtOAc. Wash sequentially with water (2x) and brine. Causality: T3P byproducts (water-soluble phosphonic acids) partition entirely into the aqueous phase, making chromatographic purification unnecessary in most cases. Dry over Na₂SO₄ and concentrate to afford the target amide.

References

-

Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry / PMC.[Link][2]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal / PMC.[Link][1]

-

Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry (ACS).[Link][3]

Sources

Application Note & Protocol: A Guide to the Scale-Up Manufacturing of 2,3-Dibromo-4-Fluorobenzoic Acid

An in-depth technical guide on the scale-up manufacturing of 2,3-dibromo-4-fluorobenzoic acid, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic process, emphasizing scalability, safety, and quality control.

Abstract

This application note provides a detailed, scientifically-grounded protocol for the scale-up manufacturing of 2,3-dibromo-4-fluorobenzoic acid, a critical building block in modern medicinal chemistry. The guide is structured to provide not just a procedural methodology, but also the underlying chemical principles, process optimization strategies, critical safety protocols, and robust quality control parameters. By integrating expertise from synthetic organic chemistry and chemical engineering, this document serves as an authoritative resource for professionals transitioning from laboratory-scale synthesis to pilot-plant or full-scale production.

Scientific & Strategic Rationale

2,3-Dibromo-4-fluorobenzoic acid is a highly functionalized aromatic ring system. Its strategic importance stems from the orthogonal reactivity of its substituents:

-

Carboxylic Acid: Provides a handle for amide bond formation, esterification, or other derivatizations.

-

Fluorine Atom: A common bioisostere in drug design, the fluorine at the C4 position can enhance metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).

-

Bromine Atoms: The two bromine atoms at the C2 and C3 positions are ideal handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity late in a synthetic sequence.

A robust and scalable synthesis is paramount. The selected route, direct electrophilic bromination of 4-fluorobenzoic acid, is favored in industrial settings due to its high atom economy and use of readily available starting materials.

2.1 Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation is an electrophilic aromatic substitution (SEAr). The directing effects of the substituents on the starting material, 4-fluorobenzoic acid, govern the regioselectivity of the bromination.

-

The -COOH group is a deactivating, meta-directing group.

-

The -F group is a deactivating (by induction) but strongly ortho, para-directing group (by resonance).

The powerful ortho, para-directing ability of the fluorine atom overrides the meta-directing effect of the carboxylic acid, directing the two incoming bromine electrophiles to the C2 and C3 positions, both of which are ortho to the fluorine. A Lewis acid catalyst, typically iron (III) bromide (FeBr₃), is used to polarize the Br-Br bond, generating a potent electrophile (Br⁺) required for the reaction to proceed efficiently.

Process Workflow & Visualization

The manufacturing process can be segmented into four primary stages: Preparation, Reaction, Workup & Isolation, and finally, Purification & Quality Control. Each stage contains critical process parameters (CPPs) that must be carefully controlled to ensure a successful outcome.

Caption: High-level workflow for the scaled manufacturing of 2,3-dibromo-4-fluorobenzoic acid.

Pilot-Scale Manufacturing Protocol (10 kg Scale)

This protocol outlines the manufacturing process for a 10 kg batch size. All operations must be conducted in a controlled environment (e.g., a kilo-lab or pilot plant) with appropriate engineering controls and personal protective equipment (PPE).

4.1. Materials & Equipment

| Material / Equipment | Specification | Quantity (Target) | Moles (approx.) |

| 4-Fluorobenzoic Acid | ≥99% Purity | 10.0 kg | 71.4 |

| Bromine (Br₂) | ≥99.5% Purity | 25.0 kg (8.34 L) | 156.5 (2.2 equiv.) |

| Iron (III) Bromide (FeBr₃) | Anhydrous, ≥98% | 0.75 kg | 2.5 (0.035 equiv.) |

| Dichloromethane (DCM) | Anhydrous | 100 L | - |

| Sodium Thiosulfate (Na₂S₂O₃) | Technical Grade | ~15 kg | - |

| Sodium Bicarbonate (NaHCO₃) | Technical Grade | As required for sat. soln. | - |

| Sodium Chloride (NaCl) | Technical Grade | As required for sat. soln. | - |

| Magnesium Sulfate (MgSO₄) | Anhydrous | 5 kg | - |

| Key Equipment | |||

| 200 L Glass-Lined Reactor | Jacketed, with overhead stirrer, condenser, addition funnel | 1 | - |

| Temperature Control Unit | For reactor jacket | 1 | - |

| Scrubber System | For venting HBr and excess Br₂ | 1 | - |

| Centrifuge/Filter Dryer | For product isolation | 1 | - |

| Vacuum Oven | For final drying | 1 | - |

4.2. Step-by-Step Methodology

-

Reactor Preparation & Inerting:

-

Ensure the 200 L reactor is clean, dry, and free from contaminants.

-

Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. This is critical to prevent reactions with atmospheric moisture, especially given the hygroscopic nature of the FeBr₃ catalyst.

-

-

Reactant Charging:

-

Charge 4-fluorobenzoic acid (10.0 kg) into the reactor.

-

Add anhydrous dichloromethane (80 L).

-

Start agitation (e.g., 100-150 RPM) and stir until all solids are dissolved.

-

-

Catalyst Addition:

-

Under a positive nitrogen flow, carefully add anhydrous iron(III) bromide (0.75 kg). A slight exotherm and color change to dark red/brown is expected.

-

-

Bromine Addition (Critical Step):

-

Charge bromine (25.0 kg) to the addition funnel.

-

Set the reactor jacket temperature to 20°C.

-

Begin the slow, dropwise addition of bromine to the reaction mixture. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 25-30°C. A runaway reaction can occur if bromine is added too quickly, leading to excessive HBr off-gassing and potential over-pressurization.

-

The total addition time should be approximately 4-6 hours.

-

Ensure the reactor vent is connected to a caustic scrubber to neutralize the hydrogen bromide (HBr) gas generated during the reaction.

-

-

Reaction Maturation & Monitoring:

-

After the addition is complete, allow the mixture to stir at ambient temperature for 12-18 hours.

-

Monitor the reaction's progress by taking samples periodically (e.g., every 4 hours) for HPLC analysis. The reaction is considered complete when the area % of 4-fluorobenzoic acid is <1.0%.

-

-

Quenching:

-

Cool the reactor contents to 0-5°C.

-

Prepare a solution of sodium thiosulfate (~15 kg) in water (~50 L).

-

Slowly add the sodium thiosulfate solution to the reaction mixture to quench unreacted bromine. This is an exothermic process; maintain the internal temperature below 15°C. The disappearance of the red/brown bromine color indicates a complete quench.

-

-

Workup and Isolation:

-

Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 25 L) to remove acidic impurities.

-

Saturated brine solution (1 x 25 L) to break any emulsions and remove bulk water.

-

-

Transfer the organic layer to a separate vessel containing anhydrous magnesium sulfate (5 kg) and stir for 1 hour.

-

Filter the slurry to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to approximately 20% of its original volume. The crude product will begin to precipitate.

-

-

Purification by Recrystallization:

-

Cool the concentrated slurry to 0-5°C and hold for at least 2 hours to maximize crystallization.[1]

-

Isolate the solid product using a centrifuge or filter dryer.

-

Wash the filter cake with a small amount of cold dichloromethane.

-

Note: If higher purity is required, a secondary recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane may be performed.[2]

-

-

Drying:

-

Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved (typically 12-24 hours).

-

-

Final Product Analysis & Packaging:

-

Analyze the final batch for identity, purity, and other specifications as detailed in Section 6.0.

-

Package the final product in sealed, properly labeled containers.

-

Critical Safety Considerations: Handling Bromine

Bromine is a highly toxic, corrosive, and volatile substance that requires stringent safety protocols.[3]

-

Engineering Controls: All operations involving bromine must be performed in a closed system (like the reactor) or a well-ventilated area with a dedicated scrubber system.[4] Bromine detectors should be installed in the processing area.[4]

-

Personal Protective Equipment (PPE): Full-body, chemical-resistant suits, acid-gas respirators or supplied air, heavy-duty neoprene or butyl rubber gloves, and a full-face shield are mandatory when handling bromine.[3][5][6]

-

Spill Response: An emergency spill kit containing a neutralizing agent (e.g., sodium thiosulfate or soda ash) must be readily accessible. An emergency shower and eyewash station are essential.[5]

-

Material Compatibility: Use corrosion-resistant materials for all equipment that will come into contact with bromine, such as glass, PVDF, or PTFE-lined steel.[4] Avoid contact with aluminum, as it can react violently.[4]

Quality Control & Analytical Protocols

Robust analytical testing is essential to ensure the final product meets the required specifications for use in drug development.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identity | Conforms to the reference spectra of 2,3-dibromo-4-fluorobenzoic acid | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

| Purity (Assay) | ≥ 98.5% (by area) | High-Performance Liquid Chromatography (HPLC) |

| Melting Point | Approx. 172-176 °C | Melting Point Apparatus |

| Residual Solvents | Dichloromethane ≤ 600 ppm | Gas Chromatography - Headspace (GC-HS)[7] |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Troubleshooting Guide

| Issue Observed | Potential Cause(s) | Recommended Corrective Action(s) |

| Reaction Stalls (Incomplete Conversion) | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient bromine. | 1. Add a small additional charge of FeBr₃. 2. Allow the reaction to warm to ambient temperature. 3. Add a slight excess of bromine (e.g., 0.1 equiv.) and monitor by HPLC. |

| Low Isolated Yield | 1. Product loss during aqueous washes. 2. Inefficient crystallization. | 1. Perform a back-extraction of the aqueous layers with DCM. 2. Optimize the recrystallization solvent, reduce the final concentration, or increase the cooling time. |

| Product Fails Purity Specification | 1. Incomplete reaction. 2. Formation of over-brominated or isomeric impurities. 3. Inefficient purification. | 1. Ensure the reaction goes to completion via HPLC monitoring. 2. Strictly control bromine stoichiometry and reaction temperature. 3. Perform a second recrystallization or explore alternative purification methods like salt formation.[2] |

References

- Vertex AI Search. (2024). Bromination safety - YouTube.

- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Bromine Azide.

- Journal of the American Chemical Society. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-fluorobenzoic acid 97.

- PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.

- ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.

- Chemex. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- Marcel Dekker, Inc. (1999). A New Synthetic Routine for Preparation of 2,4-Dibromo-S-Fluorobenzoic Acid.

- Google Patents. (n.d.). CA2110085A1 - Process for the preparation of halogenated benzoic acids.

- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.

- RSC Publishing. (n.d.). Analytical Methods.

- IJCRT.org. (2025). Analytical Techniques In Drug Quality Control.

- Chemistry LibreTexts. (2025). 3.2: Purification of Products.

- ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid | Request PDF.

Sources

Technical Support Center: Purification of 2,3-Dibromo-4-fluorobenzoic Acid via Recrystallization

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,3-dibromo-4-fluorobenzoic acid using recrystallization. This document offers in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure successful purification outcomes.

Introduction

2,3-Dibromo-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of experimental data. Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility. The fundamental principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities should either remain in solution or be insoluble in the hot solvent.

This guide is structured to anticipate and address the common challenges encountered during the recrystallization of this specific, and structurally similar, halogenated benzoic acids.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 2,3-dibromo-4-fluorobenzoic acid, providing probable causes and actionable solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| The compound does not dissolve in the hot solvent. | 1. Inappropriate solvent choice: The compound has low solubility even at elevated temperatures. 2. Insufficient solvent: The volume of solvent is too low to dissolve the amount of crude product. | 1. Re-evaluate solvent selection: Consult literature for solvents used with structurally similar compounds like other halogenated benzoic acids. Consider a mixed-solvent system. 2. Incremental solvent addition: Add small portions of hot solvent to the boiling mixture until the solid dissolves completely. |

| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation. | 1. Reduce solvent volume: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization: - Scratch the inner wall of the flask with a glass rod at the solution's surface. - Add a "seed crystal" of pure 2,3-dibromo-4-fluorobenzoic acid, if available. - Cool the solution in an ice bath to further decrease solubility. 3. Slow cooling: Allow the flask to cool slowly to room temperature on a benchtop before transferring to an ice bath. |

| The product "oils out" instead of crystallizing. | 1. High concentration of impurities: Impurities can depress the melting point of the mixture, causing it to separate as a liquid. 2. Solution is too concentrated: The compound is precipitating out of solution too quickly and above its melting point in the solvent. 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound-impurity mixture. | 1. Re-heat and dilute: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. 2. Slower cooling: Allow the solution to cool more gradually. Insulating the flask can help. 3. Change solvent system: Consider a different solvent with a lower boiling point or try a mixed-solvent system. |

| Low recovery of purified product. | 1. Too much solvent used: A significant portion of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized on the filter paper during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Minimize solvent: Use the minimum amount of hot solvent necessary for complete dissolution. 2. Pre-heat equipment: Preheat the filtration funnel and receiving flask with hot solvent before hot filtration. 3. Sufficient cooling: Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize crystal yield. |

| Crystals are colored. | Presence of colored impurities: These are often byproducts from the synthesis. | Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. |

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 2,3-dibromo-4-fluorobenzoic acid?

A1: The ideal solvent is one in which 2,3-dibromo-4-fluorobenzoic acid is highly soluble at the solvent's boiling point but has low solubility at room temperature or below. A good starting point is to test small amounts of your crude product in various solvents like water, ethanol, methanol, acetone, ethyl acetate, and toluene. For halogenated benzoic acids, polar solvents or mixtures like ethanol/water are often effective. The principle of "like dissolves like" can be a useful guide; given the polar carboxylic acid group and the halogen substituents, moderately polar solvents are likely candidates.

Q2: What are the typical impurities I might encounter?

A2: Impurities can include unreacted starting materials, byproducts from the halogenation or other synthetic steps, and residual solvents. For instance, if the compound is synthesized via bromination of 4-fluorobenzoic acid, you might have residual starting material or isomers with different bromination patterns.

Q3: Is a single recrystallization always sufficient?

A3: Not always. If the initial purity is low or if impurities have similar solubility profiles to your product, a second recrystallization may be necessary to achieve the desired purity.

Q4: What safety precautions should I take when handling 2,3-dibromo-4-fluorobenzoic acid and the solvents?

A4: 2,3-Dibromo-4-fluorobenzoic acid, like many halogenated organic compounds, should be handled with care. It may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the organic solvents used.

Experimental Protocol: Recrystallization of 2,3-Dibromo-4-fluorobenzoic Acid

This protocol provides a step-by-step method for the purification of 2,3-dibromo-4-fluorobenzoic acid. A mixed-solvent system of ethanol and water is often a good starting point for benzoic acid derivatives.

Materials:

-

Crude 2,3-dibromo-4-fluorobenzoic acid

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks (2)

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution: Place the crude 2,3-dibromo-4-fluorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with gentle swirling until the solid dissolves completely.

-

Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Recrystallization Workflow Diagram

Caption: Workflow for the purification of 2,3-dibromo-4-fluorobenzoic acid via recrystallization.

References

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

Silberberg, J. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 604. Available from: [Link]

-

University of York, Department of Chemistry. Solvent Choice. Available from: [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. (2021). Available from: [Link]

-

Science Learning Center, University of Michigan-Dearborn. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]

-

PubChem. 4-Bromo-2,3-difluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. WO2016167225A1 - Method for producing 2-halogenated benzoic acids.

- Google Patents. US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.

-

LookChem. 3-Bromo-4-fluorobenzoic acid. Available from: [Link]

- Google Patents. CA2110085A1 - Process for the preparation of halogenated benzoic acids.

-

University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]

-

University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

-

SweetStudy. Recrystallization pre/post lab questions. Available from: [Link]

Regioselective Reactivity Profiling: 2,3-Dibromo-4-fluorobenzoic acid vs. 2,4-Dibromo-3-fluorobenzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Comparison Guide & Experimental Protocols

Executive Summary

In the design of complex Active Pharmaceutical Ingredients (APIs), polyhalogenated benzoic acids serve as highly versatile, multi-functional scaffolds. The orthogonal reactivity of carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds allows for sequential, site-selective functionalization. However, the exact substitution pattern dictates the thermodynamic and kinetic feasibility of these transformations.

This guide provides an in-depth comparative analysis of 2,3-dibromo-4-fluorobenzoic acid and 2,4-dibromo-3-fluorobenzoic acid . By examining the electronic and steric interplay between the carboxyl group (-COOH) and the halogen atoms, we establish predictable frameworks for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Structural & Electronic Causality (The "Why")

The reactivity of these two isomeric scaffolds diverges significantly due to the relative positioning of the electron-withdrawing carboxyl group.

SNAr Divergence: The Role of the Carboxyl Group

In SNAr reactions, fluorine is an exceptionally effective leaving group, provided the aromatic ring is sufficiently electron-deficient [1].

-

2,3-Dibromo-4-fluorobenzoic acid: The fluorine atom is located para to the -COOH group. The strong electron-withdrawing resonance effect of the carboxyl group stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack at the C4 position. This makes the C4-F bond highly labile and reactive toward amines, alkoxides, and thiolates.

-

2,4-Dibromo-3-fluorobenzoic acid: The fluorine atom is located meta to the -COOH group. Because the meta position lacks direct resonance stabilization from the carboxyl moiety, the SNAr pathway is energetically disfavored, requiring forcing conditions that often lead to degradation rather than clean substitution.

Cross-Coupling Regioselectivity: Sterics vs. Electronics

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets the C-Br bonds. Regioselectivity in polybromoarenes is governed by a competition between steric hindrance and bond polarization [2].

-

2,4-Dibromo-3-fluorobenzoic acid: Features bromine atoms at C2 (ortho) and C4 (para). The C4-Br bond is highly polarized by the para-COOH group and is sterically more accessible than the C2-Br bond (which is hindered by the adjacent -COOH and -F groups). Consequently, oxidative addition of Pd(0) occurs with high regioselectivity at C4.

-

2,3-Dibromo-4-fluorobenzoic acid: Both bromine atoms (C2 and C3) are highly sterically hindered. C2 is flanked by -COOH and -Br; C3 is flanked by -Br and -F. While cross-coupling is possible, achieving high regioselectivity is challenging and often requires highly active, sterically demanding ligands (e.g., Buchwald phosphines).

Caption: Electronic activation in SNAr: Para-fluorine is stabilized by the carboxyl group, unlike meta-fluorine.

Comparative Quantitative Data

The following table summarizes the predicted reactivity profiles based on the electronic and steric environments of the respective isomers.

| Property / Reactivity | 2,3-Dibromo-4-fluorobenzoic acid | 2,4-Dibromo-3-fluorobenzoic acid |

| CAS Number | 1806353-38-7 | 1805122-82-0 |

| Primary SNAr Site | C4 (Highly Activated) | None (Meta-F is unactivated) |

| Primary Suzuki Site | C3 (Poor selectivity, hindered) | C4 (Highly selective, activated) |

| Steric Hindrance (C-Br) | Extreme (Contiguous substituents) | Moderate (C4 is accessible) |

| Synthetic Utility | Ideal for C4-amine/ether derivatives | Ideal for C4-aryl/alkyl cross-coupling |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means they include built-in analytical checkpoints to confirm success at critical stages without relying on assumptions.

Protocol A: SNAr of 2,3-Dibromo-4-fluorobenzoic acid with Secondary Amines

Objective: To selectively displace the C4-fluorine with morpholine.

Step-by-Step Methodology:

-

Reaction Setup: In a 20 mL microwave vial, dissolve 2,3-dibromo-4-fluorobenzoic acid (1.0 mmol) in anhydrous DMSO (5.0 mL).

-

Reagent Addition: Add morpholine (3.0 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol). The excess amine drives the reaction, while DIPEA acts as a non-nucleophilic base to neutralize the generated HF [3].

-

Thermal Activation: Seal the vial and heat to 90 °C for 4 hours.

-

Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Success Criterion: Disappearance of the starting material mass[M-H]⁻ 297 m/z and appearance of the product mass [M-H]⁻ 364 m/z. The isotopic pattern must show a 1:2:1 ratio indicative of two bromine atoms, confirming the C-Br bonds remained intact.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (3 x 10 mL) to remove excess morpholine and DMSO.

-

Validation Checkpoint 2 (¹⁹F NMR): Isolate the organic layer, dry over Na₂SO₄, and concentrate. Run a crude ¹⁹F NMR. Success Criterion: Complete absence of the aromatic C-F signal (typically between -100 and -120 ppm), confirming total displacement.

Protocol B: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-3-fluorobenzoic acid

Objective: To selectively couple phenylboronic acid at the C4 position, leaving the C2-Br intact.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under argon, combine 2,4-dibromo-3-fluorobenzoic acid (1.0 mmol), phenylboronic acid (1.05 mmol, strictly controlled to prevent double coupling), and K₂CO₃ (2.5 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol). The dppf ligand provides the necessary steric bulk to differentiate between the C4 and C2 positions [4].

-

Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Heat to 80 °C for 6 hours.

-

Validation Checkpoint 1 (TLC): Elute a TLC plate with Hexanes/EtOAc (1:1 with 1% AcOH). Success Criterion: A single new major spot with a different R_f than the starting material. If two new spots appear, over-coupling at C2 has occurred.

-

Workup & Purification: Acidify the mixture to pH 3 with 1M HCl, extract with EtOAc, dry, and concentrate. Purify via flash chromatography.

-

Validation Checkpoint 2 (¹H NMR): Analyze the purified product. Success Criterion: The appearance of 5 new aromatic protons (multiplet, 7.3-7.5 ppm) from the phenyl ring. The preservation of the C2-Br bond is confirmed by the specific coupling constants of the remaining benzoic acid ring protons.

Caption: Regioselective Suzuki-Miyaura cross-coupling workflow targeting the less hindered C4-Br bond.

Conclusion & Strategic Recommendations

When designing synthetic routes utilizing these scaffolds, the choice of isomer dictates the available chemical space:

-

Select 2,3-dibromo-4-fluorobenzoic acid when your target requires a heteroatom (N, O, S) at the C4 position via SNAr. The para-relationship between the fluorine and the carboxyl group makes this an exceptionally clean transformation.

-

Select 2,4-dibromo-3-fluorobenzoic acid when your target requires carbon-carbon bond formation at the C4 position. The steric and electronic differentiation between the C2 and C4 bromines allows for highly predictable, regioselective cross-coupling.

References

-

Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings. National Institutes of Health (NIH) / PMC. Available at:[Link]

A Medicinal Chemist's Guide: Fluorine vs. Bromine on Benzoic Acid Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of a halogen atom onto a scaffold like benzoic acid can profoundly alter a molecule's properties. This guide provides an in-depth, data-driven comparison of two common, yet functionally distinct, halogen modifications: fluorination and bromination. We will explore the underlying chemical principles, compare their effects on critical drug-like properties, and provide validated experimental protocols for their evaluation.

Section 1: The Unique Physicochemical Profile of Fluorine

Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for hydrogen.[1] However, its introduction is far from a subtle change. Over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its utility in fine-tuning molecular behavior.[2]

Key Impacts of Fluorination:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[1][3] Strategically placing a fluorine atom at a metabolically labile position on the benzoic acid ring can effectively block oxidation, thereby increasing the drug's half-life and bioavailability.[3][4]

-

Modulation of Acidity (pKa): Due to its strong electron-withdrawing inductive effect, fluorine can significantly increase the acidity (lower the pKa) of the benzoic acid's carboxylic group.[3][5] This is crucial for modulating a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. For example, 2-fluorobenzoic acid (pKa ≈ 3.27) is a considerably stronger acid than benzoic acid itself (pKa ≈ 4.2).[5][6]

-

Enhanced Binding Affinity: While not a direct hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket, sometimes enhancing binding affinity.[7][8]

Section 2: The Strategic Utility of Bromine

Bromine, a larger and more polarizable halogen than fluorine, offers a different set of strategic advantages. While historically less common than fluorine or chlorine, its use is on the rise, with several bromine-containing drugs recently gaining FDA approval.[1][9]

Key Impacts of Bromination:

-

Halogen Bonding: This is the cornerstone of bromine's utility in modern drug design. Halogen bonding is a highly directional, non-covalent interaction between the electropositive region on the outer surface of the bromine atom (known as a "sigma-hole") and an electron-rich atom like oxygen, nitrogen, or sulfur on a biological target.[1][9][10] This interaction can significantly increase binding affinity and selectivity.[9][11] Fluorine is generally not considered a good halogen bond donor.[12]

-

Increased Lipophilicity: The introduction of a bromine atom typically increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and oral absorption.[1] However, this must be carefully balanced to avoid poor solubility or excessive protein binding.

-

Synthetic Handle: The carbon-bromine (C-Br) bond is a versatile functional group in organic synthesis, readily participating in cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for late-stage diversification of a lead compound to rapidly explore the structure-activity relationship (SAR).

Section 3: Head-to-Head Comparison: A Data-Driven Analysis

To illustrate the distinct effects of these halogens, let's consider a hypothetical case study comparing the para-substituted derivatives of benzoic acid. The data presented below are representative values compiled from various sources to highlight the expected trends.

Table 1: Comparative Physicochemical Properties

| Compound | Structure | pKa | LogP |

| Benzoic Acid | C₇H₆O₂ | 4.20[6] | 1.87 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 4.14[6][13] | 2.07[13] |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 3.96[14] | 2.89 |

Causality Insights:

-